Acid-PEG5-NHS ester

Hydrophilicity LogP Lipid-water partition coefficient

Acid-PEG5-NHS ester (CAS 1343476-41-4, MW 435.42 g/mol) is a heterobifunctional polyethylene glycol (PEG) crosslinker bearing a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a discrete, single-molecular-weight PEG5 spacer. It belongs to the dPEG (discrete PEG) family of monodisperse linkers, which provide exact spacer lengths and molecular weights—unlike conventional polydisperse PEG preparations that consist of heterogeneous chain-length mixtures.

Molecular Formula C18H29NO11
Molecular Weight 435.4 g/mol
Cat. No. B605144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG5-NHS ester
SynonymsAcid-PEG5-NHS ester
Molecular FormulaC18H29NO11
Molecular Weight435.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23)
InChIKeyQMACGMMKGUAJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG5-NHS Ester: A Monodisperse Heterobifunctional PEG Linker for Precision Bioconjugation


Acid-PEG5-NHS ester (CAS 1343476-41-4, MW 435.42 g/mol) is a heterobifunctional polyethylene glycol (PEG) crosslinker bearing a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a discrete, single-molecular-weight PEG5 spacer . It belongs to the dPEG (discrete PEG) family of monodisperse linkers, which provide exact spacer lengths and molecular weights—unlike conventional polydisperse PEG preparations that consist of heterogeneous chain-length mixtures . The NHS ester reacts selectively with primary amines (e.g., lysine side chains, N-termini) at pH 7.0–9.0 to form stable amide bonds, while the carboxylic acid can be activated (e.g., with EDC or HATU) for sequential conjugation to a second amine-containing moiety . This orthogonal, stepwise reactivity enables controlled assembly of complex bioconjugates without premature crosslinking.

Why Acid-PEG5-NHS Ester Cannot Be Replaced by Other NHS Ester Linkers Without Compromising Conjugate Performance


NHS ester-containing crosslinkers are chemically diverse, yet their spacer chemistry and length profoundly influence conjugate solubility, aggregation propensity, steric accessibility, and ultimately biological performance. Hydrophobic linkers such as SMCC (spacer arm 8.3 Å, LogP ~0.2–0.3) cause ADC aggregation and accelerated plasma clearance at higher drug-to-antibody ratios (DAR), whereas PEG-containing hydrophilic linkers permit higher DAR without aggregation or affinity loss [1]. Among PEG-based NHS esters, chain length is a critical determinant: ADCs built with PEG2 or PEG4 drug-linkers exhibit faster non-specific clearance and elevated tissue payload concentrations compared to ADCs incorporating PEG8 or PEG12 linkers, which show progressively slower clearance and improved tolerability [2]. PEG5 occupies an intermediate, empirically useful position—long enough to mask payload hydrophobicity effectively, yet short enough to avoid excessive hydrodynamic radius increases that can impair tumor penetration. These quantitative differences mean that substituting Acid-PEG5-NHS ester with either a shorter PEG linker (insufficient hydrophilicity) or a longer PEG linker (excessive spacer size) will measurably alter conjugate pharmacokinetics and therapeutic index.

Quantitative Differentiation of Acid-PEG5-NHS Ester: Head-to-Head and Cross-Study Evidence vs. Closest Analogs


LogP –3.42 vs. Acid-PEG2-NHS Ester (XLogP –1.6): ~1.8 Log Unit Gain in Hydrophilicity

Acid-PEG5-NHS ester exhibits a calculated LogP value of –3.42 , reflecting substantially greater hydrophilicity than the shorter-chain Acid-PEG2-NHS ester, which has a computed XLogP of –1.6 . This difference of 1.82 log units corresponds to an approximately 66-fold shift in octanol/water partition equilibrium toward the aqueous phase, driven by the additional three ethylene glycol units in the PEG5 spacer. For reference, the widely used non-PEG heterobifunctional crosslinker SMCC has a LogP of +0.20 to +0.32, making it more than three orders of magnitude more lipophilic than Acid-PEG5-NHS ester.

Hydrophilicity LogP Lipid-water partition coefficient

PEG5 Spacer Arm (21.7 Å) vs. SMCC (8.3 Å): 2.6-Fold Longer, Hydrophilic Spacing for Reduced Steric Hindrance

The PEG5 spacer in BS(PEG)5—a homobifunctional PEG5-NHS ester crosslinker with identical PEG5 architecture—provides a spacer arm length of 21.7 Å . In contrast, the traditional heterobifunctional crosslinker SMCC has a cyclohexane-stabilized spacer arm of only 8.3 Å . The dPEG5 spacer in the Acid-dPEG5-NHS ester (monofunctional NHS ester variant) measures 19 atoms and approximately 21.6 Å . This represents a roughly 2.6-fold increase in effective crosslinking reach compared to SMCC, while the PEG backbone's inherent flexibility and hydrophilicity minimize non-specific hydrophobic interactions that plague hydrocarbon spacers.

Spacer arm length Crosslinking distance Steric accessibility

PEG Chain Length Modulates ADC Pharmacokinetics: Class-Level Evidence Setting PEG5 Within the Optimal Therapeutic Window

Simmons et al. (2017) demonstrated that homogeneous DAR 8 ADCs prepared with MMAE drug-linkers bearing discrete PEG chains of varying lengths exhibit pharmacokinetic behaviors that directly mirror PEG length. Faster-clearing ADCs prepared with drug-linkers containing very short or no PEG modifier produced higher tissue MMAE Cmax values at early post-dose time points, whereas slower-clearing ADCs incorporating longer PEG chains exhibited reduced peak payload concentrations in all tissues [1]. Burke et al. (2020) subsequently confirmed that introduction of PEG4, PEG8, or PEG12 chains into the drug-linker resulted in increasingly slower non-specific cellular uptake and progressively lower peak payload tissue concentrations in Sprague-Dawley rats, with corresponding reductions in hematologic toxicity [2]. A separate study on tumor-bearing xenograft mice found that ADCs with PEG8, PEG12, and PEG24 units had significantly higher tumor-to-plasma exposure ratios compared to ADCs with PEG2 and PEG4 units . Acid-PEG5-NHS ester, with its 5-unit PEG spacer, sits between PEG4 and PEG8 in the continuum—providing a hydrophilicity level sufficient to substantially reduce non-specific clearance relative to PEG2/PEG4 constructs, while maintaining a more compact conjugate size than PEG8/PEG12 linkers.

Antibody-drug conjugate Pharmacokinetics Tissue MMAE Cmax

PEG-Containing Hydrophilic Linkers Enable Higher Drug-to-Antibody Ratio (DAR) Conjugation Without Aggregation vs. SMCC/SPDB

Zhao et al. (2011) synthesized and evaluated a series of hydrophilic heterobifunctional crosslinkers containing either sulfonate or PEG groups alongside NHS ester and sulfhydryl-reactive termini. Their study demonstrated that these hydrophilic linkers enabled conjugation of hydrophobic maytansinoid payloads at a higher drug-to-antibody ratio (DAR) than traditionally used hydrophobic SPDB and SMCC linkers, without triggering aggregation or loss of antigen-binding affinity of the resulting conjugate [1]. The resulting antibody–maytansinoid conjugates (AMCs) bearing PEG-containing hydrophilic linkers displayed a wider selectivity window against multidrug-resistant (MDR) cancer cell lines both in vitro and in tumor xenograft models in vivo [1]. Acid-PEG5-NHS ester, as a monodisperse PEG-based NHS ester linker, shares the class-defining hydrophilicity that underpins this DAR advantage. The clinically proven importance of this property is underscored by Adcetris (brentuximab vedotin), which employs a hydrophilic linker strategy with a PEG-containing drug-linker system to achieve a DAR of approximately 4 without aggregation .

Drug-to-antibody ratio DAR Aggregation Maytansinoid conjugation

Monodispersity (dPEG) vs. Polydisperse PEG: Defined Molecular Weight Enables Reproducible Conjugation Stoichiometry and Simplified Analytics

Acid-dPEG5-NHS ester (also marketed as Acid-dPEG®5-NHS ester) is a single-molecular-weight, monodisperse PEG compound with exact formula C18H29NO11 and molecular weight 435.42 g/mol . This contrasts with conventional 'PEG5' reagents prepared from polydisperse PEG, which are actually mixtures of chain lengths centered around an average of 5 ethylene glycol units. The Sigma-Aldrich Acid-dPEG5-NHS ester datasheet explicitly states that the single molecular weight dPEG spacer provides 'precise spacing/distance control' and that the N-hydroxysuccinimide ester is present 'only on one end of the spacer,' enabling 'greater control of the conjugation reaction' . This monodispersity translates to a single, sharp chromatographic peak in HPLC and a single molecular ion in LC-MS analysis, versus the broad, multimodal distributions characteristic of polydisperse PEG conjugates [1]. Vector Laboratories confirms that the dPEG5 spacer is 19 atoms in length with a defined 21.568 Å reach, eliminating the positional ambiguity inherent to polydisperse spacers .

Monodispersity dPEG Conjugation reproducibility LC-MS characterization

NHS Ester Hydrolysis Half-Life Defines Practical Conjugation Window: ~4–8 Hours at pH 7.4

The NHS ester moiety of Acid-PEG5-NHS ester is susceptible to hydrolysis in aqueous media, with an approximate half-life of 4–8 hours at pH 7.4 and ambient temperature . This stability window is consistent with the broader class of NHS ester PEG reagents: Vector Laboratories notes that the optimal reaction pH range is 7.0–7.5, with hydrolysis rate increasing at higher pH, and strongly recommends against storing NHS ester reagents in aqueous buffer . The hydrolysis half-life is substantially shorter at pH > 8.5 (minutes to <1 hour) and at elevated temperatures, while the reagent is stable for months when stored anhydrous at –20°C under inert gas . This property dictates the practical conjugation protocol: dissolve a small aliquot in anhydrous DMSO or DMF immediately before use, add to amine-containing biomolecule in pH 7.0–8.0 buffer, and complete the reaction within 2–4 hours. The NHS ester reaction rate constant with primary amines is approximately 10⁻¹–10¹ M⁻¹s⁻¹ at pH 7.5–8.0, roughly 3–4 orders of magnitude faster than direct carboxylic acid-amine coupling without activation .

NHS ester stability Hydrolysis half-life Aqueous conjugation window

Evidence-Backed Application Scenarios Where Acid-PEG5-NHS Ester Provides Measurable Advantages Over Alternative Linkers


Antibody-Drug Conjugate (ADC) Drug-Linker Construction Requiring High DAR Without Aggregation

For ADC programs targeting a DAR of 4–8 with hydrophobic payloads (e.g., auristatins, maytansinoids), Acid-PEG5-NHS ester provides a hydrophilic, monodisperse PEG5 spacer that masks payload hydrophobicity. As demonstrated by Zhao et al. (2011), PEG-containing hydrophilic linkers enable higher DAR conjugation without triggering aggregation or affinity loss compared to SMCC/SPDB linkers [1]. The PEG5 chain length—longer than PEG2/PEG4 but shorter than PEG8/PEG12—positions the conjugate in the 'slower-clearing' pharmacokinetic regime identified by Simmons et al. (2017) and Burke et al. (2020), reducing non-specific tissue uptake and peak payload concentrations while maintaining a compact molecular size compatible with tumor penetration [2]. The monodisperse dPEG5 spacer ensures a single, well-defined conjugate species for reproducible analytical characterization, a key CMC requirement for IND-enabling studies .

PROTAC Linker Assembly Requiring Defined Spacer Geometry for Ternary Complex Optimization

In PROTAC development, linker length and composition critically influence ternary complex formation, ubiquitination efficiency, and degradation potency. Acid-PEG5-NHS ester provides a precisely 19-atom, ~21.6 Å spacer with defined molecular topology—a marked advantage over polydisperse PEG linkers that produce heterogeneous PROTAC populations with variable linker lengths . The heterobifunctional reactivity (NHS ester for amine conjugation + activatable carboxylic acid for sequential coupling) enables modular PROTAC assembly: the NHS ester can first react with an amine-functionalized E3 ligase ligand, followed by EDC/HATU-mediated coupling of the free carboxylic acid to an amine-containing target-protein ligand. This stepwise conjugation strategy, enabled by the monofunctional NHS ester design, provides greater reaction control than homobifunctional NHS ester crosslinkers and avoids the statistical mixtures that arise from one-pot conjugation approaches .

Surface Plasmon Resonance (SPR) Biosensor Chip Functionalization for Ligand Immobilization

For SPR biosensor applications requiring oriented, hydrophilic immobilization of amine-containing ligands (proteins, peptides, or small molecules), Acid-PEG5-NHS ester enables covalent attachment to amine-functionalized sensor surfaces (e.g., CM5 chips with EDC/NHS activation) while the PEG5 spacer reduces non-specific binding to the dextran matrix. The defined 21.6 Å spacer distance ensures consistent ligand presentation away from the surface, minimizing steric constraints on analyte binding . The monodisperse nature of the dPEG5 spacer yields a single population of immobilized ligand species, eliminating the heterogeneous binding kinetics artifacts observed when polydisperse PEG spacers are employed—critical for obtaining reliable ka, kd, and KD measurements .

Peptide-Drug Conjugate or Peptide Labeling Where Aqueous Solubility of the Conjugate is Limiting

Hydrophobic peptides and small-molecule drugs frequently suffer from poor aqueous solubility that limits their formulation and in vivo evaluation. Conjugation of Acid-PEG5-NHS ester to a peptide N-terminus or lysine side chain via its NHS ester introduces a hydrophilic, charge-neutral PEG5 tail (LogP –3.42 ) that dramatically enhances aqueous solubility without introducing charged residues that can alter peptide bioactivity or receptor binding. The free carboxylic acid terminus can be further functionalized (e.g., with fluorescent dyes, biotin, or chelators) or left as a solubilizing carboxylate at physiological pH. This strategy is particularly valuable for peptide therapeutics in early discovery where solubility-enhancing formulation approaches are not yet developed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-PEG5-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.